N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H13FN4O2S and its molecular weight is 344.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Innovative Synthesis Approaches
Research has explored novel synthetic routes and characterizations of compounds with pyrazole and thiophene moieties, highlighting the complexity and versatility of these structures in chemical synthesis. For instance, the synthesis of pyrazole-sulfonamide derivatives has demonstrated their potential for further functionalization and application in medicinal chemistry, underscoring the adaptability of these frameworks for various scientific applications (Mert et al., 2014).
Characterization and Structural Analysis
The detailed analytical characterization of compounds, including crystal structure analysis, chromatographic, and spectroscopic techniques, is crucial for understanding their properties and potential uses. Studies have reported on the synthesis, characterization, and crystal structures of derivatives, offering insights into the molecular arrangements and interactions that underpin their functionality (Jasinski et al., 2012).
Potential Applications in Scientific Research
Antimicrobial and Antiproliferative Activities
Some derivatives have been tested for their in vitro antiproliferative activities against various cell lines, showing promise for applications in developing new therapeutic agents. For example, a series of pyrazole-sulfonamide derivatives displayed cell-selective effects against tumor cells, suggesting their potential in cancer research (Mert et al., 2014).
Material Science and Photovoltaic Applications
Compounds incorporating fluorophenyl and thiophene units have been explored for their utility in polymer photovoltaic applications, indicating the role of such molecules in the development of new materials for energy conversion and storage (Li et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-9-6-13(20-23-9)16(22)18-15-12-7-24-8-14(12)19-21(15)11-4-2-10(17)3-5-11/h2-6H,7-8H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHPWMIIYPXEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.